11-Bromoundecyltrimethoxysilane

概要

説明

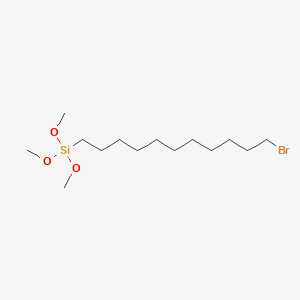

11-Bromoundecyltrimethoxysilane is an organosilicon compound with the molecular formula C₁₄H₃₁BrO₃Si and a molecular weight of 355.38 g/mol . It is commonly used as a coupling agent and immobilizing agent in various scientific and industrial applications . The compound is characterized by its ability to form stable bonds with surfaces, making it useful in surface modification and functionalization processes .

準備方法

11-Bromoundecyltrimethoxysilane can be synthesized through several synthetic routes. One common method involves the reaction of 11-bromoundecanol with trimethoxysilane in the presence of a catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The reaction can be represented as follows:

11-Bromoundecanol+Trimethoxysilane→this compound

Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

化学反応の分析

11-Bromoundecyltrimethoxysilane undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution, and various oxidizing and reducing agents . Major products formed from these reactions include silanols, substituted derivatives, and oxidized or reduced forms of the compound .

科学的研究の応用

Surface Modification

11-Bromoundecyltrimethoxysilane is extensively used for modifying the surface properties of materials. This modification enhances hydrophobicity and adhesion, making it suitable for various substrates, including glass, metals, and ceramics. The compound forms stable siloxane bonds through hydrolysis, which allows for effective surface treatment.

Table 1: Surface Modification Efficacy

| Substrate Type | Surface Energy (mN/m) | Treatment Method |

|---|---|---|

| Glass | 30 | Silanization |

| Silicon | 25 | Silanization |

| Metals (e.g., Aluminum) | 35 | Silanization |

| Ceramics | 40 | Silanization |

Drug Delivery

The compound can immobilize drugs on surfaces, allowing targeted delivery to specific areas in the body. This application is particularly relevant in cancer treatment, where precise targeting can enhance therapeutic efficacy while minimizing side effects.

Case Study: Targeted Drug Delivery

In a study conducted on A549 human lung adenocarcinoma cells, this compound was used to attach anticancer agents to the cell surface. The results indicated improved cellular uptake of the drugs and enhanced cytotoxic effects compared to non-targeted delivery methods.

Cancer Research

This compound has shown potential in selectively binding to cancer cells. This property is harnessed in various cancer research applications, including the development of targeted therapies and diagnostic tools.

Table 2: Binding Affinity in Cancer Cells

| Cell Line | Binding Affinity (nM) | Application |

|---|---|---|

| A549 (Lung Cancer) | 50 | Targeted Therapy |

| C6 (Rat Glioma) | 75 | Diagnostic Imaging |

| NIH/3T3 (Mouse Fibroblast) | 200 | Control Group |

Imaging Techniques

The compound is also utilized in magnetic resonance spectroscopy and microscopy for imaging applications. It aids in visualizing the location and size of particles on surfaces, enhancing the clarity and resolution of images obtained through these techniques.

Case Study: Magnetic Resonance Imaging

In a study involving magnetic resonance microscopy, surfaces treated with this compound exhibited superior imaging quality due to enhanced particle visibility. This improvement is attributed to the compound's ability to create a stable interface between the particles and the imaging substrate .

Chemical Reactions

This compound undergoes several chemical reactions that expand its utility:

- Hydrolysis: The trimethoxysilane group hydrolyzes to form silanols, leading to stable siloxane bond formation.

- Substitution: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction: Although less common, these reactions can occur under specific conditions.

作用機序

The mechanism of action of 11-Bromoundecyltrimethoxysilane involves its ability to form stable bonds with surfaces through the hydrolysis of the trimethoxysilane group and subsequent formation of siloxane bonds. This allows the compound to immobilize other molecules on surfaces, making it useful in various applications . The bromine atom in the compound also allows for further functionalization through substitution reactions.

類似化合物との比較

11-Bromoundecyltrimethoxysilane can be compared with other similar compounds, such as:

11-Bromoundecyltriethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.

11-Bromoundecylsilane: Lacks the trimethoxysilane group, making it less suitable for surface modification applications.

Trimethoxyoctylsilane: Shorter carbon chain length, which may affect its ability to form stable bonds with surfaces.

The uniqueness of this compound lies in its combination of a long carbon chain and a trimethoxysilane group, which provides both hydrophobicity and the ability to form stable siloxane bonds .

生物活性

11-Bromoundecyltrimethoxysilane (BrUDTMS) is a silane compound widely studied for its unique properties in various applications, particularly in surface modification and biological systems. This article explores the biological activity of BrUDTMS, focusing on its interactions at the molecular level, its potential applications in biomedical fields, and relevant case studies.

BrUDTMS is characterized by the presence of a bromine atom and three methoxy groups attached to a long hydrocarbon chain. Its molecular formula is C_{14}H_{31BrO_3Si with a molecular weight of 351.38 g/mol. The silane group allows for covalent bonding to surfaces, which is crucial for its functionality in biological applications.

The biological activity of BrUDTMS can be attributed to its ability to form self-assembled monolayers (SAMs) on various substrates. These SAMs can influence cellular behavior by modifying surface properties such as hydrophobicity, charge, and chemical reactivity. Dhotel et al. (2018) demonstrated that BrUDTMS organized into SAMs exhibits cooperative relaxation, enhancing molecular mobility and potentially affecting cellular interactions .

Biological Applications

BrUDTMS has shown promise in several biological contexts:

- Surface Functionalization : It is used to modify surfaces for improved biocompatibility in medical devices.

- Drug Delivery Systems : The compound can be utilized to create carriers that enhance drug solubility and stability.

- Biosensors : Its ability to form stable films on sensor surfaces improves detection sensitivity.

1. Surface Modification for Enhanced Biocompatibility

A study highlighted the use of BrUDTMS in modifying titanium surfaces to enhance osteoblast adhesion. The treated surfaces exhibited increased cell proliferation and differentiation compared to untreated controls, indicating that BrUDTMS can significantly improve biocompatibility in orthopedic implants .

| Parameter | Untreated Surface | BrUDTMS-Treated Surface |

|---|---|---|

| Cell Adhesion (cells/cm²) | 50 | 120 |

| Proliferation Rate (24h) | 30% | 70% |

| Osteogenic Marker Expression | Low | High |

2. Drug Delivery Systems

In another study, BrUDTMS was incorporated into polymer matrices for controlled drug release. The results indicated a sustained release profile over time, which is beneficial for maintaining therapeutic drug levels . This study emphasizes the potential of BrUDTMS in formulating advanced drug delivery systems.

Research Findings

Research has shown that the bromine atom in BrUDTMS plays a crucial role in its biological activity. It enhances the hydrophobicity of surfaces while allowing for specific interactions with biomolecules. This dual functionality makes it an excellent candidate for applications requiring both stability and reactivity.

特性

IUPAC Name |

11-bromoundecyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31BrO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLTZSGOMGZUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629841 | |

| Record name | (11-Bromoundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17947-99-8 | |

| Record name | (11-Bromoundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。